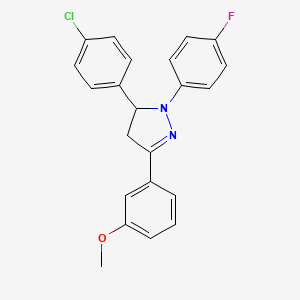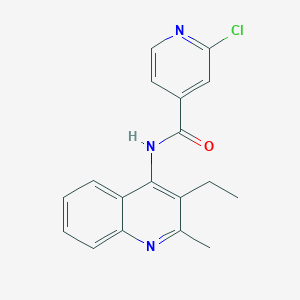![molecular formula C21H18N2O4S B2547734 [4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl]thiophen-2-carboxylat CAS No. 385396-11-2](/img/structure/B2547734.png)
[4-[(4-Acetamidophenyl)iminomethyl]-2-methoxyphenyl]thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that features a combination of aromatic rings, a thiophene ring, and various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific electronic or optical properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structure allows for modifications that can enhance its binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, coatings, and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imine: Reacting 4-acetamidobenzaldehyde with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the imine intermediate.
Thiophene ring formation: The imine intermediate is then reacted with thiophene-2-carboxylic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds, nitro compounds, or sulfonic acids.
Wirkmechanismus
The mechanism of action of 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate
- 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl furan-2-carboxylate
- 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl pyrrole-2-carboxylate
Uniqueness
The uniqueness of 4-[(1E)-[(4-acetamidophenyl)imino]methyl]-2-methoxyphenyl thiophene-2-carboxylate lies in its thiophene ring, which imparts distinct electronic properties compared to similar compounds with furan or pyrrole rings. This difference can influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]-2-methoxyphenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14(24)23-17-8-6-16(7-9-17)22-13-15-5-10-18(19(12-15)26-2)27-21(25)20-4-3-11-28-20/h3-13H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOKAXVXJSJLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide](/img/structure/B2547652.png)

![(E)-2-Cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2547655.png)




![[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2547662.png)
![N-(4-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547667.png)
![5-O-tert-butyl 3-O-ethyl 4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-3,5-dicarboxylate](/img/structure/B2547668.png)



